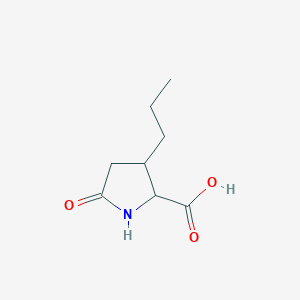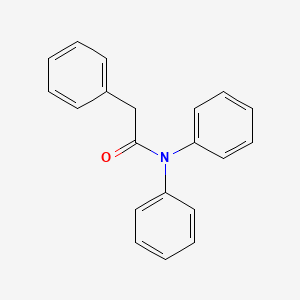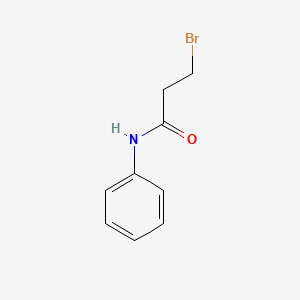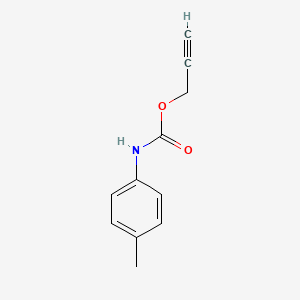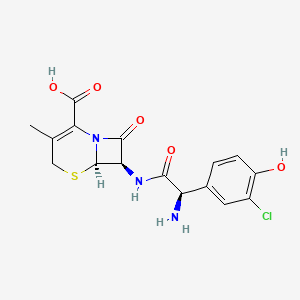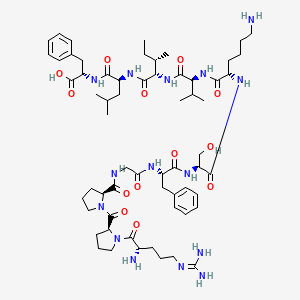
2,2,4,4-tetramethylcyclobutan-1-one
概要
説明
2,2,4,4-tetramethylcyclobutan-1-one is an organic compound with the molecular formula C8H14O. It is a cyclobutanone derivative characterized by the presence of four methyl groups attached to the cyclobutane ring. This compound is known for its unique structural properties and is used in various scientific and industrial applications.
作用機序
Target of Action
2,2,4,4-Tetramethylcyclobutan-1-one (TMCB) is an organic compound that primarily targets nucleophiles . Nucleophiles play a crucial role in many chemical reactions, particularly in organic synthesis, where they can form new bonds with electrophiles.
Mode of Action
TMCB interacts with its targets through a spontaneous reaction that forms an acylium ion intermediate . The carbonyl group on TMCB reacts with anions to form adducts such as cyclobutanecarbonyl chloride and tetrahydrofuran-1,1-dicarbonyl chloride .
Biochemical Pathways
It’s known that tmcb is synthesized by the thermal decomposition of isobutene . This suggests that it may influence pathways related to isobutene metabolism or those involving the formation and breakdown of carbonyl compounds.
Pharmacokinetics
Given its organic nature and relatively low molecular weight (1262 g/mol) , it’s likely that TMCB can be absorbed and distributed in the body. Its metabolism and excretion would depend on various factors, including its reactivity and the presence of appropriate enzymes in the body.
Result of Action
Its ability to react with nucleophiles and form new compounds suggests that it could potentially influence a variety of cellular processes, depending on the specific nucleophiles it interacts with .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of TMCB. Factors such as temperature can affect the rate of its reactions, while the presence of other chemicals can influence its stability and reactivity
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4,4-tetramethylcyclobutan-1-one can be achieved through several methods. One common approach involves the cracking reaction of isobutyric acid or isobutyric anhydride in the presence of an inert gas in a fixed bed cracking reactor. The resulting dimethylketene is then polymerized to form this compound .
Industrial Production Methods
In industrial settings, the production of this compound typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to isolate the desired product.
化学反応の分析
Types of Reactions
2,2,4,4-tetramethylcyclobutan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can participate in substitution reactions where one or more of its hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
2,2,4,4-tetramethylcyclobutan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals
類似化合物との比較
Similar Compounds
2,2,4,4-tetramethylcyclobutanedione: This compound is a diketone derivative of cyclobutane and shares structural similarities with 2,2,4,4-tetramethylcyclobutan-1-one.
3-hydroxy-2,2,4,4-tetramethylcyclobutan-1-one: This hydroxylated derivative has different chemical properties and reactivity compared to this compound.
Uniqueness
This compound is unique due to its specific arrangement of methyl groups and the cyclobutanone ring. This structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
特性
IUPAC Name |
2,2,4,4-tetramethylcyclobutan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c1-7(2)5-8(3,4)6(7)9/h5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJJLNWFTKZQEQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1=O)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20338690 | |
| Record name | 2,2,4,4-Tetramethylcyclobutanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20338690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4298-75-3 | |
| Record name | 2,2,4,4-Tetramethylcyclobutanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20338690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


